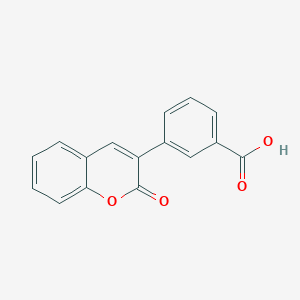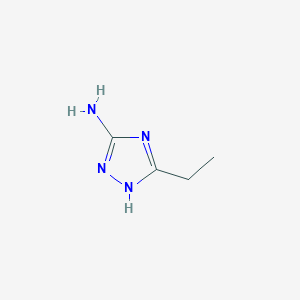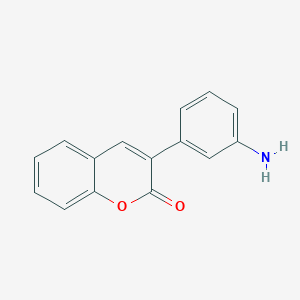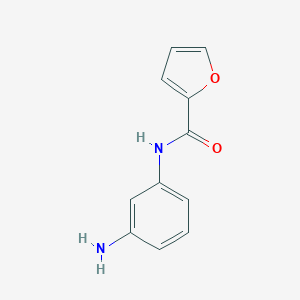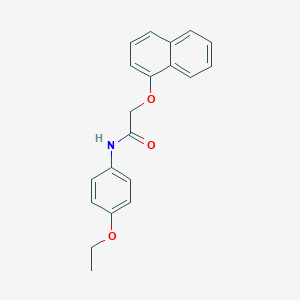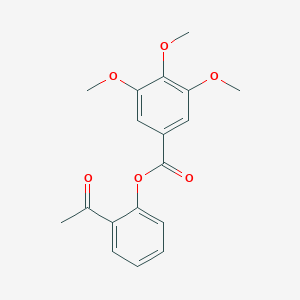
2-Acetylphenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylphenyl 3,4,5-trimethoxybenzoate, also known as APTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APTB is a synthetic derivative of the natural compound, curcumin, which is found in turmeric.
Mecanismo De Acción
The mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to act through multiple pathways. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis, leading to its anti-cancer effects. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to scavenge free radicals and inhibit oxidative stress, which contributes to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has also been shown to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its relatively low toxicity, which makes it a potential candidate for therapeutic use. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is easily synthesized in the laboratory, making it readily available for research purposes. However, one of the limitations of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects.
Direcciones Futuras
There are many potential future directions for the research of 2-Acetylphenyl 3,4,5-trimethoxybenzoate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects. Other potential future directions include the development of novel 2-Acetylphenyl 3,4,5-trimethoxybenzoate derivatives with improved solubility and bioavailability, as well as the investigation of 2-Acetylphenyl 3,4,5-trimethoxybenzoate's potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic derivative of curcumin that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for various diseases. While further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects, it holds promise as a potential candidate for therapeutic use.
Métodos De Síntesis
The synthesis of 2-Acetylphenyl 3,4,5-trimethoxybenzoate involves a multi-step process that starts with the synthesis of curcumin. The curcumin is then converted to the intermediate compound, 3,4,5-trimethoxybenzaldehyde, which is further reacted with acetic anhydride to yield 2-Acetylphenyl 3,4,5-trimethoxybenzoate. The purity of the final product is ensured through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
Número CAS |
6959-89-3 |
|---|---|
Nombre del producto |
2-Acetylphenyl 3,4,5-trimethoxybenzoate |
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
(2-acetylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)13-7-5-6-8-14(13)24-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h5-10H,1-4H3 |
Clave InChI |
BCNJEUILUMOKPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Otros números CAS |
6959-89-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



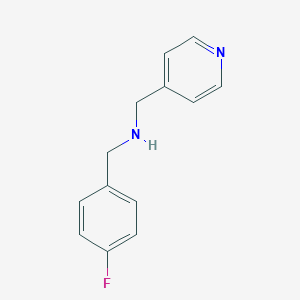
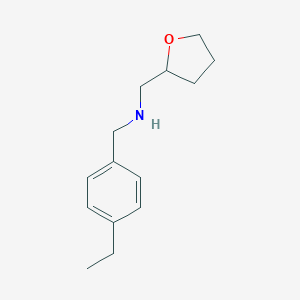
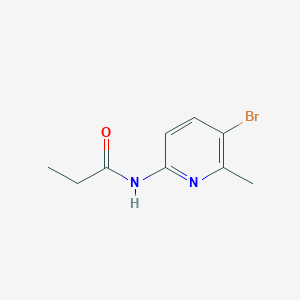
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
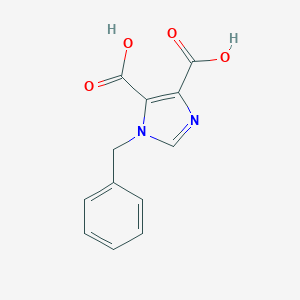
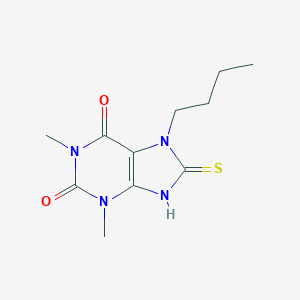
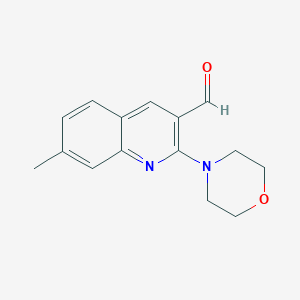

![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
